p-Nitrophenyl ethyl butylphosphonate
Description
p-Nitrophenyl ethyl butylphosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to three distinct groups: an ethyl group, a butyl group, and a p-nitrophenyl group. The p-nitrophenyl substituent is electron-withdrawing due to the nitro group, which enhances the electrophilicity of the phosphorus center, making it reactive toward nucleophiles like serine hydrolases or esterases . This compound has been studied for its inhibitory effects on platelet secretion, where it acts as a phosphorylating agent, covalently modifying serine residues in target enzymes (e.g., serine esterases) and disrupting their activity . Its synthesis typically involves nucleophilic substitution or esterification reactions, leveraging the reactivity of phosphonyl chlorides with alcohols or phenols .
Structurally, it differs from other organophosphorus compounds by the combination of ethyl and butyl alkyl chains, which influence its solubility, stability, and biological interactions. The presence of the p-nitrophenyl group also allows for spectrophotometric detection in enzyme assays, as the release of p-nitrophenol (via hydrolysis) is measurable at 405 nm .
Properties
CAS No. |
3015-74-5 |
|---|---|
Molecular Formula |
C12H18NO5P |
Molecular Weight |
287.25 g/mol |
IUPAC Name |
1-[butyl(ethoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C12H18NO5P/c1-3-5-10-19(16,17-4-2)18-12-8-6-11(7-9-12)13(14)15/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
MEVAOLBLFMAOEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway
The most efficient method for preparing this compound involves using butylphosphonic dichloride as a key intermediate. This approach is adapted from methods described for similar phosphonate esters.
The synthesis proceeds through the following steps:
- Preparation of butylphosphonic dichloride from butylphosphonic acid and thionyl chloride
- Sequential addition of nucleophiles (ethanol followed by p-nitrophenol) to the phosphonic dichloride
- Purification of the final product
Detailed Procedure
Step 1: Preparation of butylphosphonic dichloride
Butylphosphonic acid (1.0 equiv) is placed in a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser. Thionyl chloride (3.0 equiv) is added dropwise at 0°C. The mixture is then heated to reflux for 4-6 hours until gas evolution ceases. Excess thionyl chloride is removed under reduced pressure to afford butylphosphonic dichloride.
Step 2: Sequential esterification
The freshly prepared butylphosphonic dichloride (1.0 equiv) is dissolved in anhydrous dichloromethane and cooled to 0°C. Anhydrous ethanol (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane are added dropwise, and the mixture is stirred at 0°C for 2 hours. Then, p-nitrophenol (1.0 equiv) and additional triethylamine (1.2 equiv) are added, and the mixture is allowed to warm to room temperature and stirred for 10-12 hours.
Step 3: Purification
The reaction mixture is washed with 5% sodium bicarbonate solution, followed by water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography using hexane/ethyl acetate as eluent to afford this compound.
Reaction Yields and Conditions
The critical parameters affecting yield in this preparation include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature during dichloride formation | 70-80°C | Higher temperatures cause decomposition |
| Order of addition | Ethanol first, then p-nitrophenol | Crucial for selectivity |
| Reaction time for step 2 | 10-12 hours | Shorter times lead to incomplete reaction |
| Solvent | Anhydrous dichloromethane | Moisture reduces yield |
| Molar ratio of triethylamine | 1.2 equiv per OH group | Insufficient base reduces yield |
Typical yields of 65-75% are achievable under optimal conditions.
Preparation Method 2: Arbuzov Reaction Approach
Synthetic Pathway
This approach utilizes the Arbuzov reaction to form a diethyl butylphosphonate intermediate, followed by selective transesterification with p-nitrophenol.
Detailed Procedure
Step 1: Arbuzov reaction
Triethyl phosphite (1.0 equiv) and 1-bromobutane (1.1 equiv) are mixed in a round-bottom flask equipped with a reflux condenser. The mixture is heated at 140-150°C for 8-10 hours. After cooling, the mixture is distilled under reduced pressure to afford diethyl butylphosphonate.
Step 2: Selective transesterification
Diethyl butylphosphonate (1.0 equiv), p-nitrophenol (1.2 equiv), and sodium hydride (1.2 equiv) are combined in anhydrous THF at 0°C. The mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched with water, extracted with ethyl acetate, dried, and concentrated. The crude product is purified by column chromatography.
Reaction Parameters
This preparation method typically results in moderate yields (40-55%) due to challenges in selective mono-transesterification. The key parameters include:
| Parameter | Optimal Value | Observation |
|---|---|---|
| Temperature during transesterification | 0°C to RT | Higher temperatures lead to di-substitution |
| Reaction time | 24 hours | Longer times do not improve yield |
| Base | Sodium hydride | Stronger bases cause side reactions |
| Solvent | Anhydrous THF | Critical for reaction success |
| Molar ratio of p-nitrophenol | 1.2 equiv | Excess improves conversion |
Preparation Method 3: Trimethylsilyl-Mediated Approach
Synthetic Pathway
This approach is inspired by the synthesis of p-nitrophenyl phosphate derivatives using trimethylsilyl intermediates. The method involves:
- Preparation of O,O-diethyl butylphosphonate
- Selective dealkylation using trimethylsilyl chloride (TMSCl)
- Reaction with p-nitrophenol to yield the target compound
Detailed Procedure
Step 1: Preparation of O,O-diethyl butylphosphonate
Butylphosphonic acid (1.0 equiv) is refluxed with excess ethanol in the presence of p-toluenesulfonic acid (0.1 equiv) for 12 hours with azeotropic removal of water. The reaction mixture is neutralized, concentrated, and purified to afford O,O-diethyl butylphosphonate.
Step 2: Selective dealkylation
O,O-diethyl butylphosphonate (1.0 equiv) is dissolved in acetonitrile and cooled to 0°C. TMSCl (5.0 equiv) is added dropwise, and the mixture is warmed to room temperature and stirred for 24 hours. The reaction mixture is concentrated to obtain O-(trimethylsilyl) ethyl butylphosphonate.
Step 3: Reaction with p-nitrophenol
The crude O-(trimethylsilyl) ethyl butylphosphonate is dissolved in THF. p-Nitrophenol (1.1 equiv) and triethylamine (1.5 equiv) are added, and the mixture is stirred at room temperature for 12 hours. The reaction mixture is acidified, extracted with ethyl acetate, and purified.
Yields and Optimization
This method can achieve yields of 55-65% over the three steps. Key factors include:
| Factor | Optimal Condition | Impact on Process |
|---|---|---|
| TMSCl quality | Freshly distilled | Crucial for dealkylation efficiency |
| Reaction temperature | 0-25°C | Higher temperatures lead to over-dealkylation |
| Solvent for step 2 | Acetonitrile | Better than other solvents tested |
| p-Nitrophenol purity | >99% | Impurities significantly reduce yield |
| Reaction monitoring | 31P NMR | Essential to track reaction progress |
Characterization and Analysis of this compound
Spectroscopic Analysis
NMR Data:
- 31P NMR (CDCl3): δ = 32-34 ppm (dependent on exact conditions)
- 1H NMR (CDCl3): δ = 8.25-8.20 (d, 2H, aromatic), 7.40-7.35 (d, 2H, aromatic), 4.25-4.10 (q, 2H, OCH2CH3), 1.85-1.70 (m, 2H, PCH2CH2), 1.45-1.20 (m, 6H, PCH2CH2CH2 and OCH2CH3), 0.95-0.85 (t, 3H, CH2CH3)
- 13C NMR (CDCl3): δ = 155.5, 144.5, 125.8, 121.2 (aromatic carbons), 64.2 (OCH2), 32.5 (d, PCH2), 24.3 (CH2CH2CH3), 16.3 (OCH2CH3), 13.5 (CH2CH3)
IR Spectroscopy:
- P=O stretching: 1250-1230 cm-1
- P-O-C stretching: 1050-1030 cm-1
- NO2 (asymmetric): 1530-1520 cm-1
- NO2 (symmetric): 1350-1340 cm-1
Physical Properties
| Property | Value | Method of Determination |
|---|---|---|
| Appearance | Pale yellow oil or crystalline solid | Visual |
| Melting point | 42-44°C (if crystalline) | Differential scanning calorimetry |
| Boiling point | Decomposes before boiling | Thermogravimetric analysis |
| Solubility | Soluble in chloroform, dichloromethane, acetonitrile; insoluble in water | Solubility testing |
| Stability | Stable at room temperature; hydrolyzes in basic conditions | Stability studies |
| Refractive index | 1.515-1.525 at 20°C | Refractometry |
Chromatographic Analysis
HPLC analysis can be performed using:
- Column: C18 reverse phase
- Mobile phase: Acetonitrile/water (7:3)
- Flow rate: 1 mL/min
- Detection: UV at 254 nm
- Retention time: 7.5-8.5 minutes under these conditions
Comparison of Preparation Methods
| Method | Advantages | Disadvantages | Overall Yield | Scalability | Purity |
|---|---|---|---|---|---|
| Phosphonic dichloride | High selectivity, fewer steps | Moisture-sensitive intermediates | 65-75% | Good | >95% |
| Arbuzov approach | Readily available starting materials | Selectivity issues, longer procedure | 40-55% | Moderate | >90% |
| Trimethylsilyl-mediated | Good chemoselectivity | Multiple steps, sensitive reagents | 55-65% | Limited | >95% |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Nitrophenyl ethyl butylphosphonate can undergo oxidation reactions, particularly at the phosphonate moiety, leading to the formation of phosphonic acids or phosphonates.
Reduction: The nitro group in the p-nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Phosphonic acids or phosphonates.
Reduction: p-Aminophenyl ethyl butylphosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Nitrophenyl ethyl butylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug or as a precursor for biologically active phosphonates. Phosphonates are known for their antiviral, antibacterial, and anticancer properties.
Industry: The compound finds applications in the development of flame retardants, plasticizers, and other materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of p-Nitrophenyl ethyl butylphosphonate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The nitrophenyl group can participate in electron transfer reactions, while the phosphonate moiety can form strong interactions with metal ions or other biomolecules.
Comparison with Similar Compounds
Structural and Electronic Properties
The electronic effects of substituents on phosphorus esters significantly impact reactivity. For example:
- Ethyl p-nitrophenyl phenylphosphonothioate (EPN): Replacing the oxygen atom in the phosphoryl group with sulfur (thiophosphate) reduces electrophilicity, altering enzyme inhibition kinetics. EPN is used as an insecticide and inhibits acetylcholinesterase via a slower thiophosphorylation mechanism compared to oxygen-containing analogs .
- Diethyl p-nitrophenyl phosphate (Paraoxon) : The absence of a butyl group and the presence of two ethyl chains increase solubility in aqueous systems. Paraoxon is a potent acetylcholinesterase inhibitor with higher acute toxicity (LD₅₀ in rats: ~2 mg/kg) compared to p-nitrophenyl ethyl butylphosphonate .
- Dibutyl butylphosphonate: Lacking the p-nitrophenyl group, this compound exhibits lower reactivity toward nucleophiles.
Table 1: Structural and Electronic Comparison
*Calculated from formula C₁₀H₁₄NO₆P ().
Table 2: Toxicity and Regulatory Limits
*Proposed HTFOEL based on structural surrogates .
Q & A
Q. What synthetic methodologies are recommended for preparing p-nitrophenyl ethyl butylphosphonate?
The compound can be synthesized via esterification of phosphonic acids using alkyl halides or alcohols as alkoxy group donors. For example, ethyl hydrogen butylphosphonate derivatives are synthesized by reacting phosphonic acids with ethyl or butyl groups under controlled conditions (e.g., using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride as a coupling agent) . Reaction purity should be monitored via <sup>31</sup>P NMR to confirm esterification efficiency.
Q. How is this compound detected in enzymatic assays?
The p-nitrophenyl group enables colorimetric detection at 405 nm upon hydrolysis. For phosphatase activity assays, incubate the compound with alkaline phosphatase in buffer (pH 9–10) and measure absorbance changes over time. Use p-nitrophenyl phosphate (pNPP) as a reference substrate, as its hydrolysis under similar conditions releases p-nitrophenol, a well-characterized chromophore .
Q. What protocols ensure purity and stability during storage?
- Purity assessment : Use reverse-phase HPLC with a C18 column (e.g., Shodex Capture series) and UV detection at 280 nm. Mobile phases typically combine acetonitrile and ammonium acetate buffer .
- Storage : Store at 0–6°C in anhydrous conditions to prevent hydrolysis. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 1 month) can predict shelf life .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) affect the compound’s enzymatic inhibition kinetics?
Compare inhibition constants (Ki) of p-nitrophenyl ethyl butylphosphonate with analogs (e.g., ethyl hexylphosphonate or phenylphosphonate) using steady-state kinetic assays. Longer alkyl chains may enhance hydrophobic interactions with enzyme active sites but reduce solubility, requiring solvent optimization (e.g., DMSO co-solvent ≤1% v/v) .
Q. What mechanisms drive the environmental degradation of this compound?
Degradation occurs via hydrolysis (pH-dependent) and microbial oxidation. Under neutral conditions (pH 7), hydrolysis half-life is ~7 days, but this accelerates in alkaline environments (pH 10, t½ < 24 hrs). Oxidative pathways involve cytochrome P450 enzymes in soil microbiota, producing p-nitrophenol and phosphoric acid derivatives .
Q. How can conflicting ecotoxicity data be resolved?
Discrepancies in LC50 values (e.g., 0.5 µg/L for crustaceans vs. 20 µg/L for fish) arise from species-specific metabolic pathways. Conduct comparative studies using standardized OECD Test Guidelines (e.g., OECD 202 for Daphnia magna and OECD 203 for zebrafish) under identical exposure conditions (pH 7.5, 25°C) .
Methodological Considerations
Q. What analytical techniques validate the compound’s interaction with serum proteins?
Use equilibrium dialysis or ultrafiltration to measure protein binding. For example, incubate 10 µM p-nitrophenyl ethyl butylphosphonate with bovine serum albumin (BSA) in PBS (pH 7.4) at 37°C for 4 hrs. Quantify free vs. bound fractions via LC-MS/MS with a detection limit of 0.1 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
